2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Description
2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes an indolizine core, an amino group, and various aromatic substituents.
Properties
IUPAC Name |
2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-15-10-12-18(13-11-15)24(29)23-22(26)21(20-9-4-5-14-28(20)23)25(30)27-19-8-6-7-16(2)17(19)3/h4-14H,26H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQBXNBBUMSXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrroles and aldehydes.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines under controlled conditions.
Attachment of Aromatic Substituents: Friedel-Crafts acylation or alkylation reactions to introduce the benzoyl and dimethylphenyl groups.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up processes to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family. Indolizines are recognized for their diverse biological activities and potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a complex structure that includes an indolizine core, an amino group, and various aromatic substituents, which contribute to its unique properties and functions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, suggesting potential applications in cancer therapy. The compound's structure allows it to interact with cellular targets involved in cancer cell growth and survival.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
Antiviral Activity
Preliminary studies have suggested that this indolizine derivative may possess antiviral properties. Its mechanism may involve the inhibition of viral replication or interference with viral entry into host cells, making it a candidate for further research in antiviral drug development.
In Vitro Studies
In vitro experiments have demonstrated that this compound inhibits the growth of various cancer cell lines. For example, studies conducted on breast cancer cell lines showed a substantial reduction in cell viability at concentrations lower than those required for cytotoxicity in normal cells.
Animal Model Studies
Animal model studies have further supported the anticancer and anti-inflammatory properties of this compound. In vivo experiments indicated that administration of the compound resulted in reduced tumor size and decreased inflammatory markers compared to control groups.
Current Research Trends
Research on this compound is ongoing, with investigations focusing on:
- Synthesis Improvements : Developing more efficient synthetic routes to enhance yield and purity.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
- Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in humans for various therapeutic applications.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Influence on biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide: can be compared with other indolizine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities or chemical properties compared to other similar compounds.
Biological Activity
The compound 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Properties
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer activity. For instance, a related compound showed an IC50 value of against various cancer cell lines, indicating potent cytotoxicity and potential for further development as an anticancer agent .
Table 1: Anticancer Activity of Related Compounds
The mechanism through which This compound exerts its effects may involve the inhibition of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells .
Case Studies
A case study involving a related compound demonstrated that it induced G2/M phase arrest in HepG2 cells, contributing to its antitumor effects. The study reported a significant reduction in cell viability when treated with concentrations as low as .
Other Biological Activities
In addition to anticancer properties, compounds structurally similar to This compound have shown potential in other biological activities:
- Tyrosinase Inhibition : Some derivatives have been found to effectively inhibit tyrosinase activity, which is critical for melanin production in skin cells. This activity suggests potential applications in skin whitening products .
- Antimicrobial Activity : Preliminary studies indicate that certain derivatives may possess antimicrobial properties against various pathogens, although further research is required to substantiate these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
